2-Fluoro-5-(pentafluorosulfur)bromobenzene
Overview
Description
2-Fluoro-5-(pentafluorosulfur)bromobenzene is a useful research compound. Its molecular formula is C6H3BrF6S and its molecular weight is 301.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorination in Organic Chemistry
Fluorination plays a significant role in organic chemistry, as seen in studies like the fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of fluorothiazoles. This process demonstrates the importance of selective fluorination, which can be achieved under specific conditions, as detailed in the research by Hatfield et al. (2013) (Hatfield, Eidell, & Stephens, 2013).
Synthesis of Deoxyfluoroinositols
The synthesis of deoxyfluoroinositols from bromocyclohexadiene cis-diol, as explored by Nguyen, York, and Hudlický (1997), highlights the application of bromobenzene derivatives in medicinal chemistry. The study provides a detailed methodology for synthesizing fluorinated compounds, illustrating the versatility of such derivatives (Nguyen, York, & Hudlický, 1997).
Study of Carbonic Anhydrase-Inhibitor Complexes
Fluorinated benzenesulfonamides, including derivatives of 2-fluorobenzene, have been studied for their interaction with carbonic anhydrases. This research by Dugad, Cooley, and Gerig (1989) contributes to understanding the binding mechanisms and stoichiometry of inhibitor-enzyme complexes, which is crucial for drug design (Dugad, Cooley, & Gerig, 1989).
Synthesis of 5-Fluoropyrazoles
The direct fluorination of pyrazoles with NFSI for the preparation of 5-fluoropyrazoles, as conducted by Levchenko et al. (2018), showcases another application of fluorination in organic synthesis. This approach is significant for creating building blocks in medicinal chemistry and agrochemistry (Levchenko et al., 2018).
Mechanism of Action
Target of Action
It is often used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
It is known that suzuki–miyaura coupling reactions, in which this compound may be involved, play a crucial role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The success of suzuki–miyaura coupling reactions, in which this compound may be involved, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBMKBLBGBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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